molecular formula C20H22O7 B1143119 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside CAS No. 176299-96-0

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside

Cat. No. B1143119
CAS RN: 176299-96-0
M. Wt: 374.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside

Synthesis Analysis

  • The synthesis of 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside involves multiple steps, starting from 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose, transforming it into various intermediates before obtaining the final product with high yield under certain conditions (Ohlsson & Magnusson, 2000).

Molecular Structure Analysis

  • The molecular structure features specific substitutions that impact its reactivity and physical properties, notably the 4,6-O-benzylidene protecting group, which is crucial for subsequent glycosylation reactions (Jin, 2008).

Chemical Reactions and Properties

  • This compound undergoes various chemical reactions, including glycosylation, to form complex oligosaccharides, demonstrating its utility in synthetic carbohydrate chemistry (Li & Kong, 2005).

Physical Properties Analysis

  • The crystalline nature of some derivatives simplifies purification processes, indicative of the compound's stability and ease of handling during chemical syntheses (Ohlsson & Magnusson, 2000).

Chemical Properties Analysis

  • The presence of the benzylidene moiety and its effects on the reactivity of the compound are significant, as they influence the outcome of glycosylation reactions, demonstrating the importance of protective groups in carbohydrate chemistry (Li & Kong, 2005).

2-Fluorophenylzinc iodide

Synthesis Analysis

  • The synthesis of 2-Fluorophenylzinc iodide involves palladium-catalyzed cross-coupling reactions, showcasing the compound's role in forming carbon-carbon bonds, which is pivotal in organic synthesis and medicinal chemistry applications (Chen, Ozturk, & Sorensen, 2017).

Molecular Structure Analysis

  • The incorporation of the fluorophenyl moiety into organic molecules is crucial for the development of novel compounds with potential pharmaceutical applications, demonstrating the importance of halogenated compounds in drug design (Pilon & Grushin, 1998).

Chemical Reactions and Properties

  • 2-Fluorophenylzinc iodide is involved in selective synthesis processes, such as the radiofluorination of halopyridinyl(4'-methoxyphenyl)iodonium tosylates, highlighting its utility in radiotracer development for PET imaging (Chun & Pike, 2012).

Physical Properties Analysis

  • The compound's stability and reactivity under various conditions are crucial for its use in complex synthesis processes, indicating the importance of precise reaction conditions for optimal yields (Zhang et al., 2004).

Chemical Properties Analysis

  • The fluorine atom in 2-Fluorophenylzinc iodide plays a significant role in the molecule's reactivity, affecting its interaction with other chemical entities and its overall utility in synthetic chemistry, especially in the formation of carbon-fluorine bonds, which are pivotal in the development of pharmaceuticals and agrochemicals (Shi et al., 2016).

Scientific Research Applications

Proteoglycan Biosynthesis and Sorting Studies

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside plays a crucial role in the synthesis of sulfoforms of disaccharides and trisaccharides, serving as probes for understanding the biosynthesis and sorting of proteoglycans. These molecules are essential for studying the early steps in the biosynthesis of proteoglycans, providing insights into cellular mechanisms and molecular biology. For example, various sulfoforms of the disaccharide beta-D-Galp-(1→3)-D-Galp, synthesized using this compound, help explore the linkage region of proteoglycans, aiding in the understanding of their structure and function in biological systems (Jacquinet, 2004).

Synthesis of Glycosides for Biological Studies

The chemical serves as a starting material for the synthesis of complex glycosides, including arabinogalactans and galabiosyl donors. These synthesized compounds are instrumental in biological and medicinal chemistry research, facilitating studies on carbohydrate-protein interactions, cell signaling, and immune response mechanisms. For instance, concise syntheses of arabinogalactans with beta-(1→6)-linked galactopyranose backbones provide valuable insights into the structural features necessary for biological activity and potential therapeutic applications (Li & Kong, 2005).

Enabling Selective Glycosylation Reactions

This compound is foundational in facilitating selective glycosylation reactions, crucial for constructing glycosidic linkages with precise stereochemical control. Such reactions are vital for synthesizing specific oligosaccharide structures found in nature, contributing to the development of vaccines, therapeutics, and diagnostic tools. The efficiency of galabiosyl donors synthesized from 4-methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside exemplifies its importance in enabling the assembly of biologically significant oligosaccharides with high yield and selectivity (Ohlsson & Magnusson, 2000).

Advancements in Glycoside Cluster Synthesis

Moreover, this compound has been utilized in the innovative synthesis of glycoside clusters, which are key for exploring anti-metastatic activity and understanding carbohydrate-mediated biological processes. The efficient synthesis of 1-thio-beta-lactoside clusters demonstrates its utility in creating multivalent structures that mimic natural carbohydrate presentations, enhancing the understanding of cell-surface interactions and the development of carbohydrate-based therapeutics (Meng et al., 2002).

Safety And Hazards

The compound is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Future Directions

Given its versatility as a starting material for synthesizing various therapeutic agents, 4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside is likely to continue garnering attention in the pharmaceutical industry . It shows promise in attending to a wide array of ailments, most notably cancer and diabetes .

properties

IUPAC Name

(4aS,6S,7S,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3/t15-,16+,17-,18-,19?,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRLBNMWLPNUFF-GLNIJSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]3[C@@H](O2)COC(O3)C4=CC=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693678
Record name 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyphenyl 4,6-O-Benzylidene-beta-D-galactopyranoside

CAS RN

176299-96-0
Record name 4-Methoxyphenyl 4,6-O-benzylidene-alpha-L-allopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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